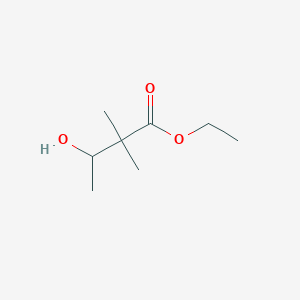

Ethyl 3-hydroxy-2,2-dimethylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-hydroxy-2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c1-5-11-7(10)8(3,4)6(2)9/h6,9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPZVLAWBYJYWFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-94-4 | |

| Record name | NSC402035 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Ethyl 3 Hydroxy 2,2 Dimethylbutanoate

Established Chemical Synthesis Pathways

Traditional organic synthesis offers several reliable, albeit often multi-step, routes to produce Ethyl 3-hydroxy-2,2-dimethylbutanoate. These methods typically involve the sequential construction of the carbon skeleton followed by the introduction of the required functional groups.

Esterification Reactions in the Formation of this compound

A fundamental method for generating the ethyl ester moiety is through the direct esterification of the corresponding carboxylic acid, 3-hydroxy-2,2-dimethylbutanoic acid. This reaction, a classic Fischer-Speier esterification, involves reacting the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium is typically driven towards the product, this compound, by removing the water formed during the reaction. While this step is straightforward, the primary challenge often lies in the prior synthesis of the 3-hydroxy-2,2-dimethylbutanoic acid precursor itself.

Alkylation Approaches in the Construction of the 2,2-Dimethylbutanoate Moiety

Building the sterically hindered quaternary carbon center at the C2 position is a key challenge. One effective strategy involves the alkylation of simpler ester precursors.

A notable approach is the alkylation of ethyl isobutyrate. organic-chemistry.org This method involves the deprotonation of ethyl isobutyrate at the α-carbon using a strong, non-nucleophilic base like sodium triphenylmethyl to form a stable enolate. organic-chemistry.org This enolate can then react with an appropriate electrophile, such as acetaldehyde (B116499) or its synthetic equivalent, to introduce the 2-hydroxyethyl group at the α-position, which upon rearrangement or further steps yields the target structure.

Another pathway to the 2,2-dimethylbutanoate skeleton involves the use of a Grignard reagent. nih.gov For instance, a Grignard reagent can be prepared from a suitable alkyl halide and magnesium, which then reacts with carbon dioxide to form the carboxylate of 2,2-dimethylbutyric acid after an acidic workup. nih.gov This acid can then be esterified as described previously.

A classic method that yields β-hydroxy esters directly is the Reformatsky reaction . organic-chemistry.orgwikipedia.orglibretexts.orgbyjus.com This reaction involves treating an aldehyde or ketone—in this case, acetaldehyde—with an α-halo ester, such as ethyl α-bromoisobutyrate, in the presence of metallic zinc. wikipedia.orglibretexts.org The zinc inserts into the carbon-halogen bond, creating an organozinc reagent (a Reformatsky enolate) which then adds to the carbonyl group of the acetaldehyde. wikipedia.orgbyjus.com An acidic workup subsequently liberates the desired β-hydroxy ester, this compound. libretexts.org The mild nature of the Reformatsky enolate prevents undesired side reactions, making this a robust method for this transformation. wikipedia.orglibretexts.org

Reductive Transformations in the Generation of the 3-Hydroxy Functionality

A common and powerful strategy involves the reduction of a dicarbonyl precursor, specifically ethyl 2,2-dimethyl-3-oxobutanoate. This β-keto ester provides a direct template for introducing the 3-hydroxy group via reduction of the ketone functionality.

The reduction of the ketone in ethyl 2,2-dimethyl-3-oxobutanoate can be achieved using various metal hydride reagents. The choice of reagent is critical to achieve selectivity. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is capable of reducing both esters and ketones. byjus.com Therefore, its use would likely lead to the over-reduction of the target compound to a diol.

A more suitable reagent is sodium borohydride (B1222165) (NaBH₄), which is a milder reducing agent. byjus.com NaBH₄ typically reduces aldehydes and ketones selectively in the presence of less reactive ester groups. byjus.com This selectivity allows for the targeted conversion of the 3-oxo group to the desired 3-hydroxy functionality, yielding this compound. The reaction is generally performed in a protic solvent like methanol (B129727) or ethanol.

| Reagent | Formula | Reactivity with Ketones | Reactivity with Esters | Solvents |

| Sodium Borohydride | NaBH₄ | High | Low/Slow | Methanol, Ethanol |

| Lithium Aluminum Hydride | LiAlH₄ | High | High | Ether, THF (anhydrous) |

| Diisobutylaluminum Hydride | DIBAL-H | High | High (can be controlled) | Toluene, THF |

This table provides a general comparison of common hydride reducing agents.

For the synthesis of enantiomerically pure this compound, asymmetric reduction methods are required. Asymmetric hydrosilylation of the precursor, ethyl 2,2-dimethyl-3-oxobutanoate, represents a modern and potent strategy. This method involves the reduction of the ketone using a hydrosilane (such as diphenylsilane (B1312307) or trichlorosilane) in the presence of a chiral transition metal catalyst.

Typically, complexes of rhodium, ruthenium, or copper with chiral ligands are employed. The chiral ligand coordinates to the metal center, creating a chiral environment that directs the hydride transfer from the silane (B1218182) to one of the two enantiotopic faces of the ketone. This results in the formation of a silylated alcohol with high enantiomeric excess. A subsequent hydrolysis step removes the silyl (B83357) group to afford the optically active β-hydroxy ester. This approach is a cornerstone of modern asymmetric synthesis for producing chiral alcohols.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods, often providing exceptional stereoselectivity. These methods employ whole microbial cells or isolated enzymes to catalyze the asymmetric reduction of the precursor, ethyl 2,2-dimethyl-3-oxobutanoate.

Organisms such as baker's yeast (Saccharomyces cerevisiae), various fungi, and bacteria are known to contain ketoreductase enzymes that can reduce β-keto esters with high levels of enantioselectivity. nih.govacs.orgchemicalbook.com For example, the reduction of the related substrate ethyl 2-methyl-3-oxobutanoate has been studied extensively.

Research has shown that different microorganisms can yield different stereoisomers of the product. For instance, the alga Chlorella pyrenoidosa was found to reduce ethyl 2-methyl-3-oxobutanoate to a mixture of (2S, 3S)-anti and (2S, 3R)-syn hydroxy esters with high enantiomeric excess for each. nih.govprepchem.com In contrast, fungi like Penicillium purpurogenum showed a strong preference for the anti-diastereomer, also with excellent enantioselectivity. These enzymatic reductions are typically performed in aqueous media under mild conditions and can be tuned by modifying factors like substrate concentration, temperature, and the specific microbial strain used. nih.gov

| Biocatalyst | Substrate (by analogy) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee) | Reference |

| Chlorella pyrenoidosa | Ethyl 2-methyl-3-oxobutanoate | 53/47 | 89% (anti), >99% (syn) | nih.govprepchem.com |

| Penicillium purpurogenum | Ethyl 2-methyl-3-oxobutanoate | 93/7 | 90% (anti), >99% (syn) | |

| Saccharomyces cerevisiae (Baker's Yeast) | Ethyl acetoacetate (B1235776) | N/A (single product) | >85% (S-enantiomer) | nih.gov |

This table presents research findings on the biocatalytic reduction of analogous β-keto esters, demonstrating the potential for synthesizing chiral hydroxy esters.

Stereoselective Reduction of Precursor Ketones or Keto Esters

The stereoselective reduction of the precursor ketone, ethyl 2,2-dimethyl-3-oxobutanoate, is a primary strategy to produce this compound. This approach aims to control the formation of the chiral center at the C-3 position. While specific studies on the asymmetric reduction of ethyl 2,2-dimethyl-3-oxobutanoate are limited, valuable insights can be drawn from research on structurally similar β-keto esters.

The choice of catalyst and reducing agent is paramount in achieving high diastereoselectivity and enantioselectivity. Various chiral catalysts, including those based on ruthenium, rhodium, and iridium, have been successfully employed for the asymmetric hydrogenation of β-keto esters. For instance, the use of chiral phosphine (B1218219) ligands in combination with these metals can create a chiral environment around the catalytic center, directing the hydrogenation to one of the enantiotopic faces of the carbonyl group.

The reduction of ethyl 2-methyl-3-oxobutanoate has been studied more extensively and provides a useful parallel. For example, certain bacterial strains have demonstrated the ability to reduce this substrate to the corresponding syn- or anti-hydroxy ester with high diastereomeric and enantiomeric excess. rsc.org These biocatalytic systems offer a promising avenue for the stereoselective synthesis of related compounds like this compound.

Table 1: Examples of Stereoselective Reduction of Structurally Similar β-Keto Esters

| Precursor Keto Ester | Catalyst/Reducing Agent | Product Configuration | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) |

| Ethyl 2-methyl-3-oxobutanoate | Klebsiella pneumoniae IFO 3319 | (2R, 3S) | 99% | >99% |

| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S) / syn-(2S, 3R) | 6% (anti/syn 53/47) | 89% (anti), >99% (syn) |

| Ethyl 4-chloro-3-oxobutanoate | Sporobolomyces salmonicolor Aldehyde Reductase | (R) | N/A | 86% |

Biotransformation Utilizing Whole-Cell Systems (e.g., yeast)

Whole-cell biotransformation represents an attractive and environmentally benign approach to the synthesis of chiral alcohols. Microorganisms such as baker's yeast (Saccharomyces cerevisiae) and various bacteria and fungi possess a wide range of oxidoreductases that can catalyze the reduction of ketones with high stereoselectivity. nih.gov

The application of baker's yeast in the reduction of β-keto esters is well-documented, typically yielding the corresponding (S)-β-hydroxy ester. organic-chemistry.org The reduction of ethyl acetoacetate to (S)-ethyl 3-hydroxybutanoate is a classic example of this transformation. While direct studies on the biotransformation of ethyl 2,2-dimethyl-3-oxobutanoate are not prevalent in the reviewed literature, the substrate scope of many microbial reductases suggests that it could be a viable substrate. The steric hindrance introduced by the gem-dimethyl group at the α-position might influence the reaction rate and the stereochemical outcome.

Research on other microorganisms has shown promise in the reduction of substituted β-keto esters. For example, various bacterial strains have been screened for their ability to reduce ethyl 2-methyl-3-oxobutanoate, with some strains showing excellent stereoselectivity. rsc.org Similarly, strains of the microalga Chlorella have been shown to reduce this substrate, offering different stereochemical outcomes compared to yeast. nih.gov

Table 2: Biotransformation of Structurally Similar β-Keto Esters Using Whole-Cell Systems

| Substrate | Microorganism | Product | Diastereomeric/Enantiomeric Excess |

| Ethyl 2-methyl-3-oxobutanoate | Klebsiella pneumoniae IFO 3319 | (2R, 3S)-ethyl 3-hydroxy-2-methylbutanoate | 99% d.e., >99% e.e. rsc.org |

| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | anti-(2S, 3S) and syn-(2S, 3R) isomers | 89% e.e. (anti), >99% e.e. (syn) nih.gov |

| Ethyl acetoacetate | Saccharomyces cerevisiae (Baker's Yeast) | (S)-ethyl 3-hydroxybutanoate | Typically high e.e. |

Note: This table provides examples from related substrates to highlight the potential of whole-cell biotransformation for the synthesis of this compound, for which specific data was not found in the searched literature.

Enzymatic Hydrolysis and Transesterification for Enantiomeric Resolution

Enzymatic kinetic resolution is a powerful tool for obtaining enantiomerically pure compounds. This method utilizes enzymes, most commonly lipases, to selectively catalyze the hydrolysis or transesterification of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For racemic this compound, this would involve the selective hydrolysis of one enantiomer to the corresponding carboxylic acid or the selective transesterification with an acyl donor.

Lipases such as those from Candida antarctica (CAL-B), Pseudomonas cepacia (PCL), and porcine pancreas (PPL) are widely used for the resolution of a variety of esters, including β-hydroxy esters. The enantioselectivity of the process is highly dependent on the specific enzyme, the substrate structure, the solvent, and the reaction conditions.

While no specific studies on the enzymatic resolution of this compound were identified in the reviewed literature, the successful resolution of other secondary and tertiary β-hydroxy esters suggests the feasibility of this approach. scielo.brresearchgate.net For instance, the enzymatic resolution of ethyl 3-hydroxy-3-phenylpropanoate using Pseudomonas cepacia lipase (B570770) has been reported to yield the (R)-ester with high enantiomeric excess. researchgate.net

Table 3: Enzymatic Resolution of Structurally Similar β-Hydroxy Esters

| Substrate | Enzyme | Reaction Type | Product(s) with High e.e. |

| Racemic Ethyl 3-hydroxy-3-phenylpropanoate | Pseudomonas cepacia Lipase (PCL) | Hydrolysis | (R)-ester and (S)-acid |

| Racemic Ethyl 3-hydroxybutanoate | Candida antarctica Lipase B (CAL-B) | Acylation | (S)-alcohol and (R)-acetate |

Note: This table presents data for analogous compounds to demonstrate the principle of enzymatic resolution, as specific data for this compound was not found in the searched literature.

Novel and Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with a drive towards more efficient, sustainable, and atom-economical methodologies. The synthesis of this compound can potentially benefit from these modern approaches.

Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next, without the need for isolating intermediates. 20.210.105 Multicomponent reactions (MCRs) are convergent processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. nih.gov

While specific cascade or multicomponent reactions for the direct synthesis of this compound are not well-documented, related strategies for the construction of β-hydroxy esters exist. For example, the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, can be considered a precursor to modern multicomponent reactions and is a classic method for synthesizing β-hydroxy esters. wikipedia.orgbyjus.comorganic-chemistry.org The development of catalytic and asymmetric versions of such reactions is an active area of research.

Flow Chemistry Applications in Ester Synthesis

Flow chemistry, or continuous flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. organic-chemistry.orgresearchgate.net This technology offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput screening.

The synthesis of esters is well-suited for flow chemistry applications. Continuous flow reactors can be used for esterification reactions, often with immobilized catalysts, allowing for efficient product formation and simplified purification. google.com For the synthesis of chiral compounds like this compound, flow chemistry can be combined with chiral catalysts or biocatalysts. For instance, packed-bed reactors containing immobilized enzymes can be used for the continuous stereoselective reduction of the precursor ketone or the continuous kinetic resolution of the racemic alcohol. rsc.org This approach not only enhances efficiency but also allows for catalyst recycling, which is particularly important for expensive enzymes and metal catalysts.

Sustainable and Green Chemistry Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.

Biocatalysis, as discussed in sections 2.2.2 and 2.2.3, is a cornerstone of green chemistry, utilizing enzymes or whole cells that operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media. nih.gov The use of renewable starting materials is another key aspect.

The Reformatsky reaction, a classic method for β-hydroxy ester synthesis, can be adapted to be more environmentally friendly. nih.govwikipedia.orgbyjus.comorganic-chemistry.orgresearchgate.net For example, using alternative metals or catalytic systems, and employing greener solvents or even solvent-free conditions can reduce the environmental impact. The development of catalytic versions of the Reformatsky reaction that minimize the use of stoichiometric zinc is an important step towards a greener process.

Chemical Reactivity and Transformation Studies of Ethyl 3 Hydroxy 2,2 Dimethylbutanoate

Hydroxyl Group Reactivity

The secondary hydroxyl group in Ethyl 3-hydroxy-2,2-dimethylbutanoate is a prime site for various chemical modifications, including oxidation to carbonyl derivatives, formation of esters and ethers, and elimination reactions to yield unsaturated compounds.

Oxidation Reactions to Carbonyl Derivatives

The oxidation of the secondary alcohol in this compound to a ketone, specifically Ethyl 3-oxo-2,2-dimethylbutanoate, is a fundamental transformation. While specific studies on this exact molecule are not extensively documented, the oxidation of secondary alcohols is a well-established reaction in organic chemistry. Common oxidizing agents such as pyridinium chlorochromate (PCC) or the Swern oxidation protocol are expected to efficiently effect this transformation under mild conditions.

The Swern oxidation, for instance, utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine. This method is known for its high yields and tolerance of other functional groups, making it a suitable choice for the oxidation of this multifunctional compound.

Table 1: Plausible Oxidation Reactions of this compound

| Oxidizing Agent/Method | Expected Product | General Reaction Conditions | Anticipated Yield |

| Pyridinium Chlorochromate (PCC) | Ethyl 3-oxo-2,2-dimethylbutanoate | Dichloromethane (DCM), Room Temperature | Good to Excellent |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | Ethyl 3-oxo-2,2-dimethylbutanoate | Dichloromethane (DCM), -78 °C to Room Temperature | Excellent |

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group can readily undergo esterification with various acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding esters. For example, reaction with acetyl chloride in the presence of pyridine would produce Ethyl 3-acetoxy-2,2-dimethylbutanoate.

Etherification of the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. For instance, reacting the sodium alkoxide of this compound with methyl iodide would yield Ethyl 3-methoxy-2,2-dimethylbutanoate.

Table 2: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Product |

| Esterification | Acetic Anhydride, Pyridine | Ethyl 3-acetoxy-2,2-dimethylbutanoate |

| Etherification | 1. Sodium Hydride (NaH)2. Methyl Iodide (CH₃I) | Ethyl 3-methoxy-2,2-dimethylbutanoate |

Dehydration Pathways and Olefin Formation

The dehydration of β-hydroxy esters can lead to the formation of α,β-unsaturated or β,γ-unsaturated esters, depending on the reaction conditions and the structure of the substrate. In a study on the dehydration of the closely related compound, Ethyl 3-hydroxy-2,3-dimethylbutanoate, treatment with dehydrating agents was found to produce a mixture of isomeric unsaturated esters. masterorganicchemistry.com

Applying this precedent to this compound, acid-catalyzed dehydration, for example with sulfuric acid, would be expected to generate a mixture of Ethyl 2,2-dimethyl-3-butenoate (the β,γ-unsaturated isomer) and Ethyl 2,2-dimethyl-2-butenoate (the α,β-unsaturated isomer). The ratio of these products would likely be influenced by factors such as reaction temperature and the specific acid catalyst used.

Table 3: Potential Products of Dehydration of this compound

| Dehydration Product | IUPAC Name | Structure |

| Isomer 1 | Ethyl 2,2-dimethyl-3-butenoate | CH₂=CH-C(CH₃)₂-COOEt |

| Isomer 2 | Ethyl 2,2-dimethyl-2-butenoate | CH₃-CH=C(CH₃)-COOEt |

Ester Group Reactivity

The ethyl ester group of the molecule is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification reactions.

Hydrolysis under Acidic and Basic Conditions

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is reversible and typically requires an excess of water to drive the equilibrium towards the products: 3-hydroxy-2,2-dimethylbutanoic acid and ethanol (B145695). The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), hydrolysis is effectively irreversible. The hydroxide ion attacks the electrophilic carbonyl carbon, leading to the formation of the carboxylate salt (sodium 3-hydroxy-2,2-dimethylbutanoate) and ethanol. Due to the steric hindrance around the carbonyl group caused by the two methyl groups at the α-position, the rate of hydrolysis of this compound is expected to be slower than that of less hindered esters.

Transesterification Reactions with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, reaction with an excess of another alcohol, such as methanol (B129727) or isopropanol, in the presence of a suitable catalyst (e.g., sulfuric acid or a titanium alkoxide) would lead to the formation of the corresponding methyl or isopropyl ester of 3-hydroxy-2,2-dimethylbutanoic acid.

The efficiency of the transesterification reaction can be influenced by the nature of the incoming alcohol and the catalyst used. For instance, titanium catalysts are known to be effective for transesterification under relatively mild conditions.

Table 4: Illustrative Transesterification Reactions

| Reactant Alcohol | Catalyst | Product |

| Methanol | Sulfuric Acid | Mthis compound |

| Isopropanol | Titanium(IV) isopropoxide | Isopropyl 3-hydroxy-2,2-dimethylbutanoate |

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a characteristic reaction of esters. However, in the case of this compound, the rate of such reactions is significantly influenced by the steric hindrance imposed by the gem-dimethyl group at the α-position to the carbonyl group. This structural feature is analogous to that of pivalic acid esters, which are known for their resistance to hydrolysis.

Common nucleophilic acyl substitution reactions for esters include hydrolysis, transesterification, and ammonolysis.

Hydrolysis: The hydrolysis of this compound to 3-hydroxy-2,2-dimethylbutanoic acid and ethanol is expected to be slow under both acidic and basic conditions due to the steric shielding of the carbonyl carbon by the adjacent quaternary center. Alkaline hydrolysis (saponification) of sterically hindered esters often requires more forcing conditions, such as higher temperatures and prolonged reaction times, compared to their less hindered counterparts. While specific kinetic data for the title compound is unavailable, studies on other sterically hindered esters provide insight into the expected reactivity.

Transesterification: This process, involving the conversion of one ester to another by reaction with an alcohol, is also subject to the same steric constraints. Acid-catalyzed transesterification would proceed via a tetrahedral intermediate, the formation of which is sterically disfavored.

Ammonolysis: The reaction with ammonia or primary/secondary amines to form amides would similarly be impeded by the steric bulk around the electrophilic carbonyl center.

The general order of reactivity for nucleophilic acyl substitution is influenced by both steric and electronic factors. For sterically similar esters, the reaction rates are often comparable, though the specific conditions required can vary.

Reactivity of the 2,2-Dimethylbutanoate Backbone

The 2,2-dimethylbutanoate backbone confers significant steric hindrance and a lack of α-protons on the carboxyl side, which are key determinants of its reactivity.

Reactions Involving α-Carbon Protons

A notable feature of the this compound structure is the absence of protons on the α-carbon of the ester functionality. This quaternary center means that the molecule cannot form an enolate at this position under typical basic conditions. Consequently, it does not undergo classical reactions that rely on the acidity of α-protons, such as:

Claisen condensation

Alkylation at the α-position

Halogenation at the α-position

This lack of reactivity at the α-carbon is a direct consequence of the 2,2-dimethyl substitution.

Investigations into Steric Hindrance Effects on Reactivity

The gem-dimethyl group at the α-position to the ester carbonyl creates a neopentyl-like environment, which is well-known to dramatically reduce the rates of reactions that proceed via nucleophilic attack at the carbonyl carbon or substitution at the α-carbon. This steric shielding is a dominant factor in the chemical profile of this compound.

| Ester | Relative Rate of Alkaline Hydrolysis |

|---|---|

| Ethyl acetate | 1.00 |

| Ethyl propanoate | 0.47 |

| Ethyl isobutyrate | 0.10 |

| Ethyl pivalate (Ethyl 2,2-dimethylpropanoate) | 0.01 |

This table presents illustrative data for analogous compounds to demonstrate the effect of α-substitution on ester hydrolysis rates. The values are approximations based on established chemical principles.

This trend highlights the profound impact of the gem-dimethyl group in retarding nucleophilic attack at the carbonyl carbon.

Radical Reactions and Autoxidation Pathways

The presence of a secondary hydroxyl group and C-H bonds in the molecule suggests potential susceptibility to radical reactions and autoxidation, although specific studies on this compound are lacking.

Radical Reactions: Radical abstraction of the hydrogen atom from the 3-position (the carbon bearing the hydroxyl group) would generate a β-hydroxyalkyl radical. Such radicals can participate in various subsequent reactions, including oxidation or addition to unsaturated systems. The stability of this radical would be influenced by the adjacent methyl group.

Autoxidation Pathways: Autoxidation would likely be initiated by the formation of a radical at the C-3 position. The subsequent reaction with molecular oxygen would form a hydroperoxy radical. This could then abstract a hydrogen atom from another molecule to form a hydroperoxide, propagating a chain reaction. The decomposition of such hydroperoxides can lead to a variety of oxidation products, potentially including ketones from the oxidation of the secondary alcohol, and C-C bond cleavage products. The general mechanism for autoxidation of a secondary alcohol involves the following steps:

Initiation: Formation of a radical at the carbinol carbon.

Propagation: Reaction with O₂ to form a hydroperoxy radical, followed by hydrogen abstraction to form a hydroperoxide.

Termination: Combination of radicals.

The presence of the ester group and the steric hindrance in the molecule may influence the rate and regioselectivity of these processes.

Complex Transformations and Derivatizations

The bifunctional nature of this compound allows for more complex transformations where both the hydroxyl and ester groups can participate.

Cyclization Reactions

Intramolecular cyclization of β-hydroxy esters can lead to the formation of β-lactones (4-membered rings) or other cyclic structures depending on the reaction conditions. The formation of a β-lactone from a β-hydroxy ester typically requires activation of the hydroxyl group to make it a better leaving group, followed by intramolecular nucleophilic attack by the enolate of the ester.

However, the direct cyclization of this compound to a β-lactone is not straightforward. An alternative possibility is an intramolecular transesterification reaction, which could theoretically lead to a lactone. The formation of five- or six-membered rings is generally more thermodynamically favorable than the formation of four-membered rings. In the case of this compound, intramolecular cyclization would lead to a four-membered β-lactone.

Interestingly, the presence of the gem-dimethyl group at the α-position can, in some cases, favor cyclization reactions. This is known as the Thorpe-Ingold effect , where steric compression between the gem-dimethyl groups can bring the reacting ends of the molecule closer together, thus increasing the rate of cyclization. While this effect is well-documented for the formation of 5- and 6-membered rings, its influence on the formation of more strained 4-membered rings from a sterically hindered precursor like this compound would depend on the specific reaction conditions.

The feasibility of such a cyclization would likely depend on the use of specific reagents to promote the reaction, for example, by activating the carbonyl group or the hydroxyl group.

Rearrangement Processes

The structural arrangement of this compound, specifically the presence of a hydroxyl group beta to the ester functionality and the gem-dimethyl substitution, suggests the potential for several rearrangement reactions, typically under acidic or thermal conditions. These rearrangements can lead to the formation of constitutional isomers with altered carbon skeletons or functional group positions.

One plausible rearrangement pathway for β-hydroxy esters involves a dehydration reaction followed by a hydride or alkyl shift, akin to the principles of the Pinacol rearrangement observed in 1,2-diols. libretexts.orgsynarchive.commasterorganicchemistry.comorganic-chemistry.orgresearchgate.net In the case of this compound, acid catalysis would facilitate the protonation of the hydroxyl group, leading to its departure as a water molecule and the formation of a carbocation at the C3 position. The presence of the adjacent quaternary carbon at C2, however, makes a simple 1,2-hydride shift from C3 to C2 unlikely. Instead, a methyl shift from the C2 position to the C3 carbocation could occur, leading to a more stable tertiary carbocation. Subsequent elimination of a proton would result in the formation of an α,β-unsaturated ester.

Another potential rearrangement could involve an intramolecular cyclization to form a lactone. Under appropriate conditions, the hydroxyl group could attack the carbonyl carbon of the ester, leading to the formation of a five-membered ring, specifically 4,4-dimethyl-dihydrofuran-2-one, with the concurrent elimination of ethanol.

The table below illustrates a hypothetical acid-catalyzed rearrangement of this compound, drawing parallels from known reactions of similar compounds.

| Reaction Type | Catalyst/Conditions | Proposed Product | Anticipated Yield Range |

|---|---|---|---|

| Pinacol-type Rearrangement | H₂SO₄ or TsOH, heat | Ethyl 2-hydroxy-3-methyl-3-butenoate | Moderate to Good |

| Intramolecular Cyclization (Lactonization) | Acid or Base catalysis, heat | 4,4-dimethyl-dihydrofuran-2-one | Variable |

Formation of Heterocyclic Compounds

The bifunctional nature of this compound, possessing both a hydroxyl and an ester group, makes it a potential precursor for the synthesis of various heterocyclic compounds. These reactions often involve condensation with other molecules to build the heterocyclic ring.

Pyrimidines:

Pyrimidines are a class of nitrogen-containing heterocyclic compounds of significant biological importance. Their synthesis often involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a urea or thiourea derivative, a process known as the Biginelli reaction, or with an amidine in the Hantzsch pyrimidine synthesis. wikipedia.orgorganic-chemistry.orgwikipedia.orgalfa-chemistry.commdpi.commdpi.comnih.govnih.govnih.govresearchgate.net While this compound is not a traditional 1,3-dicarbonyl compound, it could potentially be transformed in situ into a reactive intermediate suitable for pyrimidine synthesis. For instance, oxidation of the hydroxyl group would yield a β-keto ester, a classic substrate for the Biginelli and Hantzsch reactions.

A hypothetical multicomponent reaction for the synthesis of a dihydropyrimidinone derivative using an oxidized form of this compound is presented below.

| Reaction Name | Reactants | Catalyst | Product Type | Potential Yield |

|---|---|---|---|---|

| Biginelli Reaction | Ethyl 2,2-dimethyl-3-oxobutanoate, Benzaldehyde, Urea | Brønsted or Lewis Acid | Dihydropyrimidinone | Good to Excellent |

Oxazolines:

Oxazolines are five-membered heterocyclic compounds containing both nitrogen and oxygen. A common method for their synthesis involves the cyclization of β-hydroxy amides. organic-chemistry.orgfigshare.comnih.gov this compound could serve as a precursor to the necessary β-hydroxy amide through amidation of the ester group. Subsequent acid-catalyzed dehydration would lead to the formation of the oxazoline ring. nih.gov Another potential route is the direct reaction of the β-hydroxy ester with a nitrile under acidic conditions, which can lead to the formation of 2-substituted oxazolines. organic-chemistry.org

The following table outlines a potential synthetic route to an oxazoline derivative starting from this compound.

| Reaction Sequence | Reagents | Intermediate | Final Product | Anticipated Yield |

|---|---|---|---|---|

| 1. Amidation 2. Cyclodehydration | 1. Ammonia or primary amine 2. Acid catalyst (e.g., H₂SO₄, TsOH) | 3-hydroxy-2,2-dimethylbutanamide | 4,4-Dimethyl-2-oxazoline derivative | Moderate to Good |

| Direct Condensation | Nitrile (e.g., Acetonitrile), Acid catalyst | - | 2,4,4-Trimethyl-2-oxazoline | Variable |

Stereochemical Aspects and Chiral Recognition in Ethyl 3 Hydroxy 2,2 Dimethylbutanoate Systems

Enantioselective Synthesis and Resolution of Ethyl 3-hydroxy-2,2-dimethylbutanoate

The controlled synthesis of a single enantiomer of a chiral compound is a cornerstone of modern organic chemistry. For this compound, achieving enantiomeric purity involves sophisticated techniques in both asymmetric catalysis and enzymatic resolution.

Asymmetric Catalysis in the Formation of Chiral Centers

Asymmetric catalysis is a powerful strategy for selectively producing one enantiomer over the other. In the context of this compound, this is typically achieved through the asymmetric reduction of its prochiral precursor, ethyl 2,2-dimethyl-3-oxobutanoate. While specific studies on this exact substrate are limited in the provided results, extensive research on the closely related compound, ethyl 2-methyl-3-oxobutanoate, offers significant insights into the methodologies that can be applied.

Microbial whole-cell catalysis is a prominent method for this transformation. Various microorganisms, including fungi and algae, have been shown to reduce β-keto esters with high enantio- and diastereoselectivity. For instance, studies on ethyl 2-methyl-3-oxobutanoate have demonstrated that different microbial strains can yield different stereoisomers. Fungi such as Penicillium purpurogenum have been found to reduce ethyl 2-methyl-3-oxobutanoate to the corresponding hydroxy ester with a high diastereomeric ratio (anti/syn of 93/7) and excellent enantiomeric excess (ee) for both the anti-(2S, 3S) and syn-(2S, 3R) isomers. jst.go.jp Similarly, strains of the algae Chlorella can also perform this reduction, though the diastereoselectivity can vary between strains. Chlorella pyrenoidosa, for example, produces a nearly equal mixture of anti and syn isomers, whereas C. vulgaris and C. regularis predominantly yield the syn-isomer. tandfonline.comnih.gov

These biocatalytic reductions are valued for their high selectivity, which arises from the precisely shaped active sites of the enzymes within the microorganisms.

Enzymatic Resolution Techniques for Enantiomeric Separation

When a synthesis results in a racemic mixture (an equal mix of both enantiomers), enzymatic resolution is a highly effective method for separation. This technique leverages the stereoselectivity of enzymes, most commonly lipases, to preferentially react with one enantiomer, allowing it to be separated from the unreacted enantiomer.

A common approach is the kinetic resolution of racemic β-hydroxy esters through enzyme-catalyzed acetylation or hydrolysis. For example, immobilized Candida antarctica lipase (B570770) B (CALB) is a widely used and efficient biocatalyst for this purpose. nih.gov In a typical resolution of a racemic mixture of ethyl 3-hydroxybutanoate, CALB can be used to selectively acetylate the (R)-enantiomer, leaving the (S)-enantiomer unreacted. nih.govresearchgate.net The resulting acetylated product can then be easily separated from the unreacted alcohol. This two-step process, involving a selective enzymatic reaction followed by a separation step like fractional distillation, can produce both enantiomers with high chemical and enantiomeric purity. nih.gov

The efficiency and selectivity of enzymatic resolution can be influenced by several factors, including the choice of enzyme, the solvent, and the acylating agent. rsc.org The process known as dynamic kinetic resolution (DKR) further enhances the yield by combining enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. rsc.org

Diastereoselective Reactions Involving this compound

For molecules with more than one chiral center, diastereoselectivity becomes a critical consideration. While this compound itself has only one stereocenter, the principles of diastereoselective reactions are evident in the synthesis of closely related analogs like ethyl 3-hydroxy-2-methylbutanoate, which has two chiral centers (at C2 and C3).

The asymmetric reduction of ethyl 2-methyl-3-oxobutanoate serves as an excellent model. The reaction produces two diastereomers, termed syn and anti, depending on the relative orientation of the methyl and hydroxyl groups. The choice of biocatalyst has a profound impact on the diastereomeric ratio of the product.

As highlighted in the table below, different microorganisms exhibit distinct preferences for producing either the syn or anti diastereomer. This selectivity is a key element in controlling the final stereochemical outcome of the product.

Table 1: Diastereoselective Microbial Reduction of Ethyl 2-methyl-3-oxobutanoate

| Microorganism | Diastereomer Ratio (anti/syn) | anti-isomer ee% | syn-isomer ee% | Reference |

|---|---|---|---|---|

| Penicillium purpurogenum | 93/7 | 90% (2S, 3S) | >99% (2S, 3R) | jst.go.jp |

| Chlorella pyrenoidosa | 53/47 | 89% (2S, 3S) | >99% (2S, 3R) | tandfonline.comnih.gov |

| Chlorella vulgaris | Predominantly syn | - | - | tandfonline.comnih.gov |

| Chlorella regularis | Predominantly syn | - | - | tandfonline.comnih.gov |

This demonstrates how biological catalysts can navigate the complex energy landscapes of diastereomeric transition states to yield a specific stereoisomer with high fidelity.

Chiral Self-Recognition Phenomena in Related Systems

Chiral recognition, the ability of a chiral molecule to distinguish between the enantiomers of another chiral compound, is a fundamental process in chemistry and biology. A specific case of this is chiral self-recognition, where a chiral molecule preferentially interacts with its own kind (homochiral interaction) or its mirror image (heterochiral interaction).

Theoretical studies on cyclic alpha-hydroxy carbonyl compounds, which share structural motifs with our target molecule, provide insight into these phenomena. nih.gov Using computational methods, researchers have investigated the self-association of these molecules into dimers. The studies found that in the gas phase, the formation of heterochiral dimers (e.g., an R molecule pairing with an S molecule) is often energetically preferred over the formation of homochiral dimers (R with R, or S with S). nih.gov

These preferences are governed by the subtle interplay of non-covalent interactions, primarily hydrogen bonding, and steric effects. The way two molecules fit together in a dimer complex can be significantly different for a heterochiral versus a homochiral pair, leading to a difference in stability. While solvation can sometimes alter this preference, the intrinsic tendency towards heterochiral association in the gas phase is a significant finding. nih.gov This suggests that in certain environments, molecules like this compound might also exhibit preferential interactions with their own mirror image.

Influence of Stereochemistry on Chemical and Biological Interactions

The specific three-dimensional arrangement of atoms in an enantiomer dictates how it interacts with other chiral entities, such as biological receptors or chiral catalysts. This is a principle of paramount importance in fields like pharmacology and materials science. ualberta.ca The distinct biological activities of the two enantiomers of the drug thalidomide (B1683933) serve as a stark and well-known example of this principle. ualberta.ca

Biological systems, from enzymes to cell surface receptors, are inherently chiral, being constructed from L-amino acids and D-sugars. ualberta.caresearchgate.net This homochirality of life means that a biological system will almost always interact differently with the (R) and (S) enantiomers of a chiral molecule. One enantiomer may bind perfectly to a receptor site to elicit a desired response, while its mirror image may not fit, or it may bind to a different site and cause an unintended or adverse effect. ualberta.ca

Therefore, the stereochemistry of this compound would be critical to its function in any chiral environment. Whether it is used as a building block in the synthesis of a complex pharmaceutical or as a flavor component interacting with taste receptors, its (R) or (S) configuration will determine the nature and efficacy of its interaction. The ability to separate and analyze these enantiomers, often after derivatization with a chiral agent to form diastereomers, is crucial for understanding their specific roles in biological and chemical systems. mdpi.com The mechanism of chiral recognition is often based on a combination of hydrogen bonding, steric interactions, and, in some cases, π-π interactions, although recent research shows that the latter is not always necessary for effective recognition. nih.gov

Mechanistic Investigations of Reactions Involving Ethyl 3 Hydroxy 2,2 Dimethylbutanoate

Elucidation of Reaction Mechanisms via Kinetic Studies

Kinetic studies are instrumental in elucidating reaction mechanisms by providing information about the rate of a reaction and its dependence on the concentration of reactants, catalysts, and temperature. For reactions forming β-hydroxy esters, kinetic data helps to identify the rate-determining step and the composition of the transition state.

In the context of the Aldol reaction , a potential route to Ethyl 3-hydroxy-2,2-dimethylbutanoate, kinetic studies can distinguish between different mechanistic pathways. For example, in a base-catalyzed Aldol reaction, the rate law can indicate whether the formation of the enolate or the subsequent nucleophilic attack on the carbonyl group is the rate-limiting step. wikipedia.orgchemeurope.com Typically, the deprotonation of the α-carbon to form the enolate is a rapid equilibrium, and the subsequent carbon-carbon bond formation is the slower, rate-determining step. libretexts.org

Similarly, for the Reformatsky reaction , which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, kinetic analysis can shed light on the formation of the organozinc reagent and its subsequent addition to the carbonyl group. numberanalytics.combyjus.comorganic-chemistry.org The reaction rate may be influenced by factors such as the surface area and activation method of the zinc metal, as well as the solvent used. byjus.com

Transition State Analysis and Reaction Pathway Mapping

The transition state is a high-energy, transient configuration of atoms that must be overcome for a reaction to proceed. The analysis of transition state structures is key to understanding reaction stereoselectivity and the factors that influence reaction barriers.

For the Aldol reaction , the Zimmerman-Traxler model is a widely accepted model for rationalizing the stereochemical outcome. wikipedia.org This model proposes a six-membered, chair-like transition state involving the enolate, the aldehyde or ketone, and the cation (in the case of a metal enolate). The relative energies of different chair conformations, which depend on the steric bulk of the substituents, determine the diastereoselectivity of the reaction. For the formation of this compound, the geometry of the enolate and the approach to the carbonyl electrophile would dictate the stereochemistry at the newly formed chiral centers.

In the Reformatsky reaction , a six-membered chair-like transition state involving the zinc enolate and the carbonyl compound is also proposed. wikipedia.org The coordination of the carbonyl oxygen to the zinc atom precedes the carbon-carbon bond formation. The structure of this transition state, including the aggregation state of the organozinc reagent (which can exist as a dimer), influences the reactivity and stereoselectivity. wikipedia.org

Mapping the reaction pathway involves identifying all intermediates and transition states along the reaction coordinate. For both the Aldol and Reformatsky reactions, this would involve the initial formation of the nucleophilic enolate (or organozinc reagent), the carbon-carbon bond-forming step, and the final protonation or workup to yield the β-hydroxy ester. libretexts.orgwikipedia.org

Role of Catalysis (Homogeneous and Heterogeneous) in Reaction Mechanisms

Catalysis plays a pivotal role in the synthesis of β-hydroxy esters by providing alternative reaction pathways with lower activation energies. Both homogeneous and heterogeneous catalysts are employed in reactions like the Aldol and Reformatsky condensations.

In homogeneous catalysis , the catalyst is in the same phase as the reactants. For the Aldol reaction , common homogeneous catalysts include bases (like sodium hydroxide (B78521) or sodium ethoxide) and acids (like hydrochloric acid or p-toluenesulfonic acid). chemeurope.comsigmaaldrich.com Base catalysts function by deprotonating the α-carbon to generate the nucleophilic enolate, while acid catalysts activate the carbonyl group by protonation, making it more electrophilic, and also promote the formation of the enol tautomer. chemeurope.comlibretexts.org In the context of synthesizing this compound via an Aldol-type reaction of an appropriate ketone with an ester enolate, the choice of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would be crucial to ensure complete enolate formation.

The classic Reformatsky reaction can be considered a form of heterogeneous catalysis, as it utilizes solid zinc metal to generate the organozinc reagent in a solution of the reactants. byjus.com However, variations of the Reformatsky reaction have been developed using homogeneous catalysts. For instance, low-valent iron or copper species, generated in situ, can catalyze the reaction efficiently. organic-chemistry.org Recent research has also explored the use of samarium(II) iodide (SmI2) as a homogeneous mediator for Reformatsky-type reactions, often leading to high diastereoselectivity. nih.gov

Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. For Aldol-type condensations, solid acid or base catalysts, such as zeolites or functionalized resins, can be employed. These materials provide active sites on their surface that can facilitate the reaction.

Computational Chemistry Approaches to Mechanistic Understanding

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing detailed information about structures, energies, and reaction pathways that may be difficult to obtain experimentally.

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure of molecules. It is particularly valuable for investigating reaction mechanisms by calculating the geometries and energies of reactants, intermediates, transition states, and products.

For reactions leading to this compound, DFT calculations could be used to:

Model Transition State Geometries: Determine the three-dimensional structure of the transition states in the Aldol or Reformatsky reactions, providing insights into the origins of stereoselectivity.

Investigate Catalyst-Substrate Interactions: Elucidate how a catalyst interacts with the reactants to lower the activation energy. For example, DFT could model the coordination of a Lewis acid catalyst to the carbonyl oxygen in an Aldol reaction.

While specific DFT studies on this compound are not prominent in the literature, DFT has been successfully applied to study the mechanisms of similar Aldol and Reformatsky reactions, validating proposed models and providing deeper understanding. researchgate.net

Interactive Data Table: Theoretical vs. Experimental Data for Related Compounds

| Compound/Reaction | Parameter | Theoretical Value (Method) | Experimental Value |

| Ethyl 3-hydroxybutanoate | [α]D (Specific Rotation) | +43.5° (chloroform, c 1.0) for enantiomerically pure (S)-enantiomer | +37.2° (chloroform, c 1.3) for 85% ee (S)-enantiomer orgsyn.org |

| 3,3-dimethylbutanone + Cl | Rate Coefficient (k) | k_estimated = 0.49 × 10⁻¹⁰ cm³ molec.⁻¹ s⁻¹ | (4.22 ± 0.27) × 10⁻¹¹ cm³ molec.⁻¹ s⁻¹ copernicus.org |

| 3,3-dimethylbutanone + OH | Rate Coefficient (k) | - | (1.26 ± 0.05) × 10⁻¹² cm³ molec.⁻¹ s⁻¹ copernicus.org |

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of a reaction. This approach can be used to study:

Solvent Effects: How the solvent molecules arrange around the reactants and transition state, and how this influences the reaction rate and pathway.

Conformational Sampling: Explore the different conformations of reactants and intermediates to identify the most stable and reactive forms.

Enzyme Catalysis: In biosynthetic routes, MD simulations can model the binding of the substrate within the enzyme's active site and the subsequent catalytic steps.

For the formation of this compound, MD simulations could provide a more complete understanding of the reaction environment and the dynamic processes that are not captured by static DFT calculations.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov While often used in drug discovery, QSAR can also be applied to understand reaction mechanisms.

For a series of β-hydroxy esters, a QSAR model could be developed to predict their rate of formation or their reactivity in subsequent transformations. The model would use molecular descriptors that quantify various aspects of the chemical structure, such as:

Steric parameters: Describing the size and shape of the substituents.

Electronic parameters: Quantifying the electron-donating or -withdrawing nature of the substituents.

Hydrophobicity parameters: Representing the lipophilicity of the molecule.

By identifying the most important descriptors, a QSAR model can provide insights into the factors that govern the reactivity of these compounds. For instance, a QSAR study on the hydrolysis of carboxylic acid esters has shown the importance of parameters related to protonation, charge, and steric effects. nih.gov Such models could be extended to understand the reactivity of this compound.

Applications of Ethyl 3 Hydroxy 2,2 Dimethylbutanoate As a Chemical Intermediate

Building Block in the Synthesis of Complex Organic Molecules

The presence of multiple functional groups and a chiral center makes ethyl 3-hydroxy-2,2-dimethylbutanoate a valuable synthon for the construction of more complex molecular architectures.

This compound has been identified as a starting material in the synthesis of compounds with potential therapeutic applications. Research has shown its use in the preparation of molecules targeting infectious diseases. prepchem.com While the specific active pharmaceutical ingredients are not always publicly disclosed in patent literature, the compound's chiral nature is often exploited to produce enantiomerically pure final products.

In addition to its role as a synthetic intermediate, this compound has been described for use as an excipient in pharmaceutical formulations. lookchem.comresearchgate.net In this context, it can be used to improve the flavor and palatability of medicines by masking unpleasant tastes. lookchem.comresearchgate.net

A study on the chemical composition and biological activities of Diplopterys pubipetala extracts identified this compound as one of the volatile compounds. lookchem.comresearchgate.net The study highlighted its potential antifungal activity, which could be relevant for both pharmaceutical and agrochemical applications. lookchem.comresearchgate.net

| Application Area | Specific Use | Reference |

| Pharmaceutical Synthesis | Intermediate for compounds targeting infectious diseases | prepchem.com |

| Pharmaceutical Formulation | Excipient to improve taste and palatability | lookchem.comresearchgate.net |

| Biological Activity | Antifungal properties | lookchem.comresearchgate.net |

The application of this compound as an intermediate in the synthesis of agrochemicals is an area of potential but currently limited documentation in publicly available literature. However, studies have identified its inherent antifungal properties. mdpi.comnih.gov This suggests its potential as a lead compound or a building block for the development of new fungicides. For instance, a study on the volatile compounds from Diplopterys pubipetala noted the antifungal potential of this compound. lookchem.comresearchgate.net

Further research is needed to fully explore the synthetic pathways where this compound could be transformed into more complex and potent agrochemical agents. The development of new fungicides is critical for managing a wide range of fungal diseases in vegetable and other crops. bayer.com

| Potential Application | Observed Property | Reference |

| Agrochemical Synthesis | Antifungal activity | lookchem.comresearchgate.netmdpi.comnih.gov |

This compound is recognized for its own pleasant, fruity aroma and is used directly as a flavoring agent in the food and beverage industry. lookchem.com Its scent profile contributes to the creation of fruit-like flavors. lookchem.com

While it is an effective fragrance and flavor compound in its own right, its use as an intermediate to synthesize other fragrance and flavor molecules is not extensively documented. However, its functional groups offer the potential for chemical modification to produce new esters or other derivatives with unique scent profiles. The transformation of existing fragrance molecules to create novel sensory experiences is a common practice in the fragrance industry. google.com

| Application | Description | Reference |

| Direct Use | Fruity flavoring agent | lookchem.com |

| Potential Intermediate | Chemical modification to produce new fragrance/flavor compounds |

Role in the Development of Advanced Materials

The bifunctional nature of this compound also positions it as a candidate for the synthesis of advanced materials, particularly polymers and specialty chemicals.

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters produced by microorganisms. They are of significant interest as sustainable alternatives to conventional plastics. The monomer units of PHAs are typically hydroxyalkanoic acids.

While there is extensive research on the synthesis of PHAs from various monomers, the direct use of this compound as a monomer is not yet well-documented in scientific literature. However, the synthesis of atactic poly-3-hydroxybutyrate (a-P3HB) has been achieved through the self-polycondensation of racemic ethyl 3-hydroxybutyrate, a structurally similar, though less substituted, compound. mdpi.com This process involves the transesterification of the hydroxy ester monomer to form the polymer, with ethanol (B145695) as a by-product. mdpi.com This suggests that this compound could potentially undergo a similar polycondensation reaction to produce a novel polyester (B1180765) with unique properties conferred by the gem-dimethyl group on the polymer backbone.

| Polymer Type | Related Monomer | Polymerization Method | Reference |

| Poly-3-hydroxybutyrate (P3HB) | Ethyl 3-hydroxybutyrate | Self-polycondensation | mdpi.com |

As a versatile building block, this compound can serve as a precursor for the synthesis of various specialty chemicals. Its hydroxyl and ester groups can be selectively reacted to introduce new functionalities and build more complex molecules. For example, the oxidation of the hydroxyl group would yield a keto-ester, while reduction of the ester group would produce a diol. These transformations open up pathways to a range of other chemical intermediates.

While specific industrial processes starting from this compound are not widely published, the synthesis of related compounds highlights its potential. For instance, the preparation of ethyl 3-hydroxy-2,3-dimethylbutanoate has been described, showcasing the utility of similar structures in organic synthesis. prepchem.com The general reactivity of hydroxy esters makes them valuable starting materials in the fine chemical industry.

| Potential Reaction | Product Type |

| Oxidation | Keto-ester |

| Reduction | Diol |

| Esterification/Transesterification | Modified esters |

| Substitution of hydroxyl group | Halogenated or aminated derivatives |

Applications in Medicinal Chemistry and Drug Discovery

This compound is a chiral building block whose utility in medicinal chemistry is an area of growing interest. Its specific structural features, including a hydroxyl group and a sterically hindered ester, make it a valuable starting point for the synthesis of more complex molecules. Its applications extend from use as a formulation aid to its role as a key intermediate in the synthesis of novel chemical entities.

Excipient in Pharmaceutical Formulations for Enhanced Palatability

The palatability of oral medications is a critical factor in patient compliance, particularly in pediatric and geriatric populations. Unpleasant taste is a common reason for the rejection of medication, leading to poor adherence to treatment regimens. This compound is utilized as a pharmaceutical excipient, specifically as a flavoring agent to mask the often bitter or otherwise disagreeable taste of active pharmaceutical ingredients (APIs).

Its effectiveness in this role stems from its distinct sensory profile. The compound is a colorless liquid characterized by a pleasant, fruity aroma. lookchem.com Its taste is described as sweet and fruity with a slightly creamy character, capable of mimicking flavors like apple and pear. lookchem.com This profile allows it to effectively cover the taste of APIs, making the final formulation more acceptable to patients. The U.S. Food and Drug Administration (FDA) has designated this compound as Generally Recognized as Safe (GRAS) for its use in food products, which supports its application in pharmaceutical formulations. lookchem.com Its use is also established in the perfume industry, further attesting to its agreeable aromatic properties. lookchem.com

Table 1: Sensory Profile of this compound

| Property | Description | Reference |

|---|---|---|

| Appearance | Colorless liquid | lookchem.com |

| Odor | Pleasant, fruity | lookchem.com |

| Taste | Sweet, fruity, slightly creamy | lookchem.com |

| Flavor Nuances | Apple, Pear | lookchem.com |

Influence on Biological Activity of Derived Compounds

As a chemical intermediate, this compound offers a scaffold for the synthesis of new molecules with potential therapeutic applications. The core structure contains a hydroxyl group and a gem-dimethyl group adjacent to an ester, which can be strategically modified. These features can influence the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting derivatives.

While the compound is recognized as a versatile synthon for creating more complex molecules, detailed research findings that specifically isolate and quantify the influence of the "this compound" moiety on the biological activity of its derivatives are not extensively documented in publicly available literature. General principles of medicinal chemistry suggest that the chiral center and the bulky dimethyl-substituted backbone could play a role in the stereospecific interactions of a derived drug with its biological target. Such steric hindrance can affect the binding affinity and selectivity of a molecule for a specific receptor or enzyme. However, specific examples and dedicated studies detailing this direct structure-activity relationship for derivatives of this compound are not prominently reported.

Advanced Analytical Characterization in Research of Ethyl 3 Hydroxy 2,2 Dimethylbutanoate

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of ethyl 3-hydroxy-2,2-dimethylbutanoate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In proton NMR (¹H NMR) studies, the chemical environment of each proton in the molecule is analyzed. For this compound, the spectrum would exhibit distinct signals corresponding to the ethyl group's methylene (B1212753) and methyl protons, the gem-dimethyl protons, the methine proton adjacent to the hydroxyl group, and the methyl protons of the butanoate moiety. The integration of these signals would correspond to the number of protons in each group, and the splitting patterns (e.g., singlets, doublets, triplets, quartets) would reveal the number of adjacent protons, confirming the connectivity of the atoms.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the different carbon environments within the molecule. nih.gov A typical ¹³C NMR spectrum for this compound would show distinct peaks for the carbonyl carbon of the ester, the quaternary carbon, the carbon bearing the hydroxyl group, the methylene and methyl carbons of the ethyl group, and the two methyl carbons of the dimethyl group. nih.gov The chemical shifts of these carbons are indicative of their electronic environment and provide conclusive evidence for the compound's carbon skeleton.

| ¹³C NMR Data for this compound |

| Carbon Atom |

| Carbonyl (C=O) |

| Quaternary Carbon |

| Carbon-Oxygen (C-O) of ethyl group |

| Methylene (CH2) of ethyl group |

| Methyl (CH3) of ethyl group |

| Gem-dimethyl carbons |

| Methine (CH) carbon |

| Methyl (CH3) on butanoate chain |

| Note: Specific chemical shift values (in ppm) would be populated here based on experimental data from research articles. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would display characteristic absorption bands. A strong, broad band would be observed in the region of 3500-3200 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl group. A sharp, intense peak around 1735-1750 cm⁻¹ corresponds to the C=O stretching vibration of the ester functional group. Additionally, C-H stretching and bending vibrations for the alkyl groups would be observed in the regions of 2950-2850 cm⁻¹ and 1470-1365 cm⁻¹, respectively. The C-O stretching vibrations of the ester and the alcohol would also be present in the fingerprint region (1300-1000 cm⁻¹).

| Characteristic IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Characteristic Absorption (cm⁻¹) | | O-H (Alcohol) | 3500-3200 (broad) | | C=O (Ester) | 1750-1735 (strong, sharp) | | C-H (Alkyl) | 2950-2850 (stretch) | | C-H (Alkyl) | 1470-1365 (bend) | | C-O (Ester/Alcohol) | 1300-1000 (stretch) |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of this compound by analyzing the mass-to-charge ratio (m/z) of its ions. nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to the molecular weight of the compound (160.21 g/mol ). nih.gov The fragmentation pattern is crucial for structural elucidation. Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃) and rearrangements like the McLafferty rearrangement. For this compound, characteristic fragments would likely arise from the cleavage of the C-C bonds adjacent to the oxygen atoms and the loss of small neutral molecules like water from the hydroxyl group.

| Potential Mass Spectrometry Fragments for this compound | | :--- | :--- | :--- | | Fragment Ion (m/z) | Possible Structure/Identity | Significance | | [M]⁺ | C₈H₁₆O₃⁺ | Molecular Ion | | [M - CH₃]⁺ | C₇H₁₃O₃⁺ | Loss of a methyl group | | [M - OCH₂CH₃]⁺ | C₆H₁₁O₂⁺ | Loss of the ethoxy group | | [M - H₂O]⁺ | C₈H₁₄O₂⁺ | Loss of water | Note: This table represents potential fragments; actual observed fragments and their relative intensities would be based on experimental data.

Chromatographic Methods for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities and for the analysis of its potential stereoisomers.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds like this compound. The compound is vaporized and passed through a capillary column with a specific stationary phase. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and purity assessment.

When coupled with a mass spectrometer (GC-MS), this technique provides a definitive identification of the separated components. nih.gov As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for that specific component. This allows for the confirmation of the identity of this compound and the identification of any impurities present in the sample. Chiral GC columns can also be employed to separate and quantify the different enantiomers of the compound if it is chiral.

| Typical GC-MS Parameters for Analysis | | :--- | :--- | | Parameter | Condition | | Column Type | e.g., DB-5ms, HP-5ms | | Injector Temperature | e.g., 250 °C | | Oven Temperature Program | e.g., Initial temp, ramp rate, final temp | | Carrier Gas | Helium or Hydrogen | | Detector | Mass Spectrometer | | Ionization Mode | Electron Ionization (EI) |

High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS

High-performance liquid chromatography (HPLC) is another valuable technique for the analysis of this compound, particularly for assessing its purity. The compound is dissolved in a suitable solvent and pumped through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. A detector, such as a UV detector or a refractive index detector, is used to monitor the eluting components.

For enhanced sensitivity and selectivity, HPLC can be coupled with tandem mass spectrometry (UHPLC-MS/MS). Ultra-high-performance liquid chromatography (UHPLC) utilizes smaller particle sizes in the column, leading to higher resolution and faster analysis times. The MS/MS detector allows for the selection of a specific parent ion of the compound of interest, its fragmentation, and the analysis of the resulting daughter ions. This technique is highly specific and can be used for quantification even in complex matrices. Chiral HPLC columns are also available for the separation of enantiomers.

| Illustrative HPLC Parameters for Analysis | | :--- | :--- | | Parameter | Condition | | Column Type | e.g., C18 reverse-phase | | Mobile Phase | e.g., Acetonitrile/Water gradient | | Flow Rate | e.g., 1.0 mL/min | | Detector | UV (at a specific wavelength) or MS | | MS/MS Transition | Specific parent ion -> daughter ion(s) |

Crystallographic Studies for Molecular Geometry (if applicable to solid derivatives)

X-ray crystallography is a powerful analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and torsion angles, which together define the molecular geometry and conformation of a compound in the solid state. For this compound, which is a liquid at room temperature, direct crystallographic analysis is not feasible. However, the technique becomes highly relevant for the characterization of solid derivatives.

Should a solid derivative of this compound be synthesized, for instance, through reaction of the hydroxyl group to form a crystalline ester or urethane, single-crystal X-ray diffraction could be employed. The process would involve growing a suitable single crystal, mounting it on a diffractometer, and irradiating it with a focused X-ray beam. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

In the context of research on this compound, crystallographic data would be invaluable for:

Absolute Configuration Determination: For a chiral molecule, X-ray crystallography on a derivative containing a heavy atom can determine the absolute configuration of the stereogenic center (the carbon atom bearing the hydroxyl group).

Conformational Analysis: The data would reveal the preferred conformation of the molecule in the solid state, providing insight into intramolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Structural Verification: It provides definitive proof of the chemical structure, complementing data from other analytical methods like NMR and mass spectrometry.

While no specific crystallographic data for solid derivatives of this compound are available in the current literature, studies on similar structures, such as 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives, demonstrate the utility of this technique in confirming stereochemistry and molecular structure. mdpi.com

Other Advanced Analytical Techniques

Beyond standard spectroscopic methods, a range of advanced analytical techniques are crucial for a comprehensive characterization of this compound, particularly concerning its stereochemistry and thermal properties.

Chiral Chromatography

Given that this compound possesses a chiral center, the separation and quantification of its enantiomers are of significant interest, especially in asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, separation.

The enantiomeric excess (ee) of a sample of this compound can be determined by the following procedure:

Column Selection: A suitable chiral column, such as one with a cellulose (B213188) or amylose-based CSP (e.g., Chiralpak® or Chiralcel®), would be chosen. nih.govnih.gov

Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar modifier like isopropanol, is optimized to achieve baseline separation of the two enantiomeric peaks. mdpi.com

Detection: A UV detector is commonly used for detection, as the ester functional group provides a chromophore.

Quantification: The enantiomeric excess is calculated from the integrated areas of the two peaks corresponding to the (R)- and (S)-enantiomers.

The successful separation of a wide range of β-hydroxy esters has been reported, demonstrating the robustness of this technique for analyzing compounds of this class. mdpi.com

Table 1: Illustrative Chiral HPLC Parameters for β-Hydroxy Esters

| Parameter | Typical Conditions |

| Column | Chiralpak AD-H, Chiralcel OD-H |

| Mobile Phase | n-Hexane/Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

This table represents typical starting conditions for method development and may require optimization for this compound.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the physical and chemical properties of a substance as a function of temperature. tec.mx These methods are valuable for assessing the purity, thermal stability, and decomposition profile of this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. wikipedia.org This technique can be used to determine:

Glass Transition Temperature (Tg): For amorphous solids, this indicates the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

Melting Point (Tm) and Enthalpy of Fusion (ΔHf): For crystalline solids, these parameters are indicative of purity. Impurities typically broaden the melting peak and lower the melting point.

Boiling Point (Tb) and Enthalpy of Vaporization (ΔHv): Can be determined under specific experimental conditions.

Heat Capacity (Cp): The amount of heat required to raise the temperature of the substance by one degree.

Studies on various esters have utilized DSC to characterize their thermal behavior, such as phase transitions and oxidation stability. researchgate.netnih.gov